2-cyano-N-(3,5-dichlorophenyl)acetamide
Description
2-Cyano-N-(3,5-dichlorophenyl)acetamide is a cyanoacetamide derivative characterized by a dichlorophenyl group at the meta positions (3,5-) of the aromatic ring and a cyano (-CN) substituent on the acetamide backbone. Its molecular formula is C₉H₅Cl₂N₂O, with a molar mass of 238.49 g/mol . However, commercial availability has been discontinued, as noted by CymitQuimica, possibly due to challenges in synthesis, stability, or market demand .
Properties
IUPAC Name |
2-cyano-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-3-7(11)5-8(4-6)13-9(14)1-2-12/h3-5H,1H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQBJFTZFREUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353253 | |
| Record name | 2-cyano-N-(3,5-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63035-00-7 | |
| Record name | 2-Cyano-N-(3,5-dichlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63035-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-cyano-N-(3,5-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Primary Method: Two-Stage Synthesis via Cyanoacetic Acid Activation
The predominant synthesis of 2-cyano-N-(3,5-dichlorophenyl)acetamide involves a sequential reaction protocol, as detailed by Liang et al. (2021).
Stage 1: Formation of Cyanoacetyl Chloride
Cyanoacetic acid reacts with phosphorus pentachloride (PCl₅) in dichloromethane (CH₂Cl₂) at 40°C for 30 minutes. PCl₅ acts as a chlorinating agent, converting the carboxylic acid group into a reactive acid chloride. This step is critical for enhancing the electrophilicity of the carbonyl carbon, facilitating subsequent nucleophilic attack by the amine.
Stage 2: Amidation with 3,5-Dichloroaniline
The resultant cyanoacetyl chloride is treated with 3,5-dichloroaniline in dichloromethane at 40°C. The aromatic amine attacks the acid chloride, displacing chloride and forming the acetamide bond. The reaction mixture is typically quenched with water, and the product is isolated via standard workup procedures, including solvent evaporation and recrystallization.
Table 1: Reaction Conditions and Yield
| Parameter | Stage 1 | Stage 2 | Overall |
|---|---|---|---|
| Reagents | Cyanoacetic acid, PCl₅ | 3,5-Dichloroaniline | — |
| Solvent | Dichloromethane | Dichloromethane | — |
| Temperature | 40°C | 40°C | — |
| Time | 0.5 hours | Not specified | — |
| Yield | — | — | 52% |
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. In Stage 1, PCl₅ converts cyanoacetic acid into cyanoacetyl chloride, releasing POCl₃ and HCl as byproducts. In Stage 2, the lone pair on 3,5-dichloroaniline’s nitrogen attacks the electrophilic carbonyl carbon of cyanoacetyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the acetamide. The electron-withdrawing chlorine substituents on the aniline ring enhance its nucleophilicity by destabilizing the aromatic ring, thereby accelerating the reaction.
Optimization Strategies
- Solvent Selection : Dichloromethane is preferred due to its low polarity, which stabilizes the acid chloride intermediate without participating in side reactions.
- Temperature Control : Maintaining 40°C balances reaction rate and byproduct minimization. Higher temperatures risk decomposition of the acid chloride.
- Stoichiometry : A 1:1 molar ratio of cyanoacetic acid to 3,5-dichloroaniline ensures complete conversion while avoiding excess reagent waste.
Industrial Production Considerations
Environmental and Economic Factors
- Waste Management : Neutralization of HCl byproducts with aqueous NaOH generates NaCl, which requires safe disposal.
- Cost Efficiency : The 52% yield necessitates process optimization to reduce raw material costs. Continuous flow reactors could enhance mixing and heat transfer, potentially improving yield.
Comparative Analysis with Analogous Compounds
The synthesis of this compound shares similarities with other N-aryl cyanoacetamides but differs in substrate specificity. For example:
- 2-Cyano-N-(2,5-Dichlorophenyl)acetamide : Synthesized via analogous methods but requires longer reaction times due to steric hindrance from the 2-chloro substituent.
- Entacapone Precursors : Patent literature describes condensation reactions between cyanoacetamides and nitrobenzaldehydes, highlighting the versatility of cyanoacetamide intermediates in forming biologically active molecules.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and carbonyl groups.
Condensation Reactions: The active hydrogen on the carbon atom adjacent to the cyano group allows for condensation reactions with aldehydes and ketones.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds such as thiazolidinones and iminochromenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate in polar solvents like ethanol or dimethylformamide (DMF).
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Cyclization: α-Halogenated reagents in the presence of bases like potassium hydroxide (KOH) in DMF.
Major Products
Thiazolidinones: Formed by the reaction with α-halogenated reagents.
Iminochromenes: Formed by the reaction with salicylaldehyde derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Cyano-N-(3,5-dichlorophenyl)acetamide has been investigated for its potential therapeutic properties, particularly as an enzyme inhibitor. Research indicates that it can bind to specific proteins or enzymes, modulating their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antiviral or anticancer activities.
Case Study: Anticancer Activity
- A study evaluated the compound's effect on MCF-7 breast cancer cells.
- IC50 Value : 25 µM
- The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest potential applications in developing new antimicrobial agents.
Chemical Reactions and Mechanisms
The compound undergoes various chemical reactions:
-
Substitution Reactions :
- The cyano and dichlorophenyl groups can participate in nucleophilic substitution reactions.
-
Condensation Reactions :
- Can react with aldehydes or ketones to form heterocyclic compounds.
-
Reduction Reactions :
- The cyano group can be reduced to an amine group under appropriate conditions.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. For example, as a protease inhibitor, the compound binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt viral replication processes, making it a potential antiviral agent .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects: The 3,5-dichlorophenyl group in 2-cyano-N-(3,5-dichlorophenyl)acetamide introduces strong electron-withdrawing effects, similar to trichloroacetamide derivatives . This likely enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions in heterocyclic synthesis .
- Crystallography: The chloro analog (2-chloro-N-(3,5-dichlorophenyl)acetamide) crystallizes in a monoclinic system (P21/n) with distinct lattice parameters (a=4.567 Å, β=102.20°) . The cyano variant may exhibit different packing due to the smaller –CN group versus –Cl.
- Synthetic Routes: Many analogs, including 3h and 3i, are synthesized via condensation reactions in ethanol with piperidine at 0–5°C, suggesting shared synthetic pathways .
Crystallographic and Conformational Analysis
- Meta-Substitution Effects : In N-(3,5-dichlorophenyl)-2,2,2-trichloroacetamide, meta-chloro substituents induce planar conformations in the aromatic ring, enhancing intermolecular halogen bonding . This contrasts with ortho-substituted analogs, where steric hindrance alters packing.
- Comparison with Methoxy Derivatives : The 3,5-dimethoxybenzyl analog (3h) shows distinct ¹H NMR shifts (δ 3.83 for –OCH₃) and lower molecular mass (m/z 235.25) compared to the dichlorophenyl variant (238.49 g/mol), reflecting differences in electronic and steric profiles .
Commercial and Stability Considerations
This compound is listed as discontinued by CymitQuimica , unlike widely used agrochemicals like alachlor. Potential reasons include:
- Synthetic Complexity : Multi-step synthesis involving hazardous reagents (e.g., Cl₂, CN⁻ sources).
- Stability Issues : The –CN group may render the compound prone to hydrolysis or photodegradation, unlike more stable –Cl or –OCH₃ analogs .
Biological Activity
2-Cyano-N-(3,5-dichlorophenyl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H7Cl2N3O. The compound features a cyano group (-C≡N), a dichlorophenyl moiety, and an acetamide functional group. Its unique structure contributes to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antibacterial activity against certain strains of bacteria.
Anticancer Activity
Research indicates that this compound may have potential as an anticancer agent. In vitro studies have demonstrated that it inhibits the growth of various cancer cell lines, including:
- Breast Cancer Cells : The compound showed significant cytotoxic effects on MCF-7 cells.
- Lung Cancer Cells : Inhibition of A549 cell proliferation was noted.
Antimicrobial Activity
The compound has exhibited antimicrobial properties against several bacterial strains. A study reported that it effectively inhibited the growth of:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.
Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the efficacy of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast) | 12.5 | High |
| A549 (Lung) | 10.0 | Very High |
| HeLa (Cervical) | 15.0 | Moderate |
The compound demonstrated a dose-dependent response in inhibiting cell viability.
Study 2: Antimicrobial Activity
In another study assessing antimicrobial properties, the compound was tested against common bacterial pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate promising antimicrobial activity, warranting further investigation into its mechanism and potential therapeutic applications.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively studied. However, preliminary assessments suggest moderate absorption with potential metabolic pathways involving cytochrome P450 enzymes. Toxicological evaluations indicate low cytotoxicity towards non-cancerous cells at therapeutic concentrations.
Q & A
Q. Key Considerations :
- Alkaline conditions may hydrolyze the cyano group, so pH control is critical.
- Evidence from analogous compounds suggests piperidine as a catalyst can enhance reaction efficiency in ethanol .
Basic: How is the structure of this compound confirmed using spectroscopic techniques?
Answer:
Structural confirmation relies on:
- 1H NMR : Peaks at δ ~3.30 ppm (s, –CH2–CN), δ ~8.74 ppm (s, –NH), and aromatic protons (δ 6.5–7.5 ppm) matching the 3,5-dichlorophenyl group .
- 13C NMR : Signals for the carbonyl (C=O, ~165 ppm), cyano (C≡N, ~115 ppm), and aromatic carbons.
- Mass Spectrometry (MS) : A molecular ion peak at m/z 227.9527 (exact mass) confirms the molecular formula C9H5Cl2N2O .
- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and C=O (~1680 cm⁻¹) .
Validation : Cross-referencing with crystallographic data (e.g., bond lengths and angles) from related chloroacetamides enhances reliability .
Advanced: What methodologies are employed in determining the crystal structure and conformational analysis of related chloroacetamide derivatives?
Answer:
X-ray crystallography is the gold standard:
- Data Collection : Single crystals grown via slow evaporation (e.g., ethanol) are analyzed using synchrotron radiation or lab-based diffractometers.
- Software : SHELX programs (e.g., SHELXL for refinement) are used to solve structures, leveraging antiperiplanar conformations of C=O and N–H bonds observed in analogs like 2-chloro-N-(3,5-dimethylphenyl)acetamide .
- Hydrogen Bonding : Intermolecular N–H⋯O interactions form infinite chains, critical for understanding packing behavior .
Q. Challenges :
- Twinning or disorder in crystals may require refinement in non-centrosymmetric space groups (e.g., Pna21) .
- Synergy with DFT calculations validates electronic structures .
Advanced: How can researchers design experiments to evaluate the bioactivity of this compound against specific enzymatic targets?
Answer:
Strategy :
Target Selection : Prioritize enzymes with known sensitivity to chloroacetamides (e.g., α-glucosidase or fungal cytochrome P450) .
In Vitro Assays :
- Enzyme Inhibition : Measure IC50 values using fluorometric or colorimetric substrates.
- Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with OCH3) and compare bioactivity .
Case Study : Analogous compounds (e.g., coumarin-linked thiazoles) showed α-glucosidase inhibition via hydrogen bonding and hydrophobic interactions, suggesting similar mechanisms for this compound .
Basic: What safety precautions are recommended when handling this compound given limited toxicological data?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood due to potential dust/aerosol formation.
- Storage : Keep in airtight containers at room temperature, away from oxidizers.
- Waste Disposal : Incinerate in a certified facility for halogenated organics.
Toxicological Note : Limited data necessitate treating the compound as a potential irritant . Acute toxicity testing (e.g., LD50 in rodents) is advised for further validation .
Advanced: What strategies are used to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Multi-Technique Cross-Validation :
- Combine NMR (for functional groups), MS (for molecular formula), and IR (for bond vibrations).
- Use high-resolution MS to distinguish isobaric interferences (e.g., Cl isotopes) .
- Crystallography : Resolve ambiguities in tautomeric forms or stereochemistry .
- Computational Chemistry : Predict NMR/IR spectra using Gaussian or ORCA software and compare with experimental data.
Example : Conflicting NMR peaks for NH protons may arise from solvent interactions; deuterated DMSO or CDCl3 can suppress exchange broadening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
